molecular formula C18H12BrClN4O3S B2385891 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide CAS No. 1025761-05-0

4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide

Cat. No.: B2385891
CAS No.: 1025761-05-0
M. Wt: 479.73
InChI Key: ACNBXSYIHKUZRY-UHFFFAOYSA-N
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Description

4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide is a complex organic compound that features a combination of furan, thiazole, pyridine, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide typically involves multi-step organic reactions. The general synthetic route may include the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The furan, nitrophenyl, and thiazole moieties can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Hydrobromide Salt: The final compound can be converted to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiazole rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
  • 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine sulfate

Uniqueness

The hydrobromide salt form of the compound may exhibit unique solubility, stability, and bioavailability properties compared to its hydrochloride and sulfate counterparts. These differences can be crucial in determining the compound’s suitability for specific applications, particularly in medicinal chemistry where solubility and bioavailability are critical factors.

Properties

IUPAC Name

4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O3S.BrH/c19-13-9-11(23(24)25)4-5-12(13)15-6-7-16(26-15)14-10-27-18(21-14)22-17-3-1-2-8-20-17;/h1-10H,(H,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNBXSYIHKUZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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